molecular formula C13H18BrNO2S B5039565 Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate

Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate

Cat. No.: B5039565
M. Wt: 332.26 g/mol
InChI Key: GLLQFVYJKHCUNA-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an ethyl ester and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is unique due to the combination of a piperidine ring and a bromothiophene moiety, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its potential for medicinal applications, while the bromothiophene moiety provides opportunities for further functionalization and incorporation into various materials .

Properties

IUPAC Name

ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-2-17-13(16)10-4-3-7-15(8-10)9-11-5-6-12(14)18-11/h5-6,10H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLQFVYJKHCUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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